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Compound of Interest

Compound Name: Henagliflozin

Cat. No.: B607935

This guide provides a detailed comparison of the safety profiles of Henagliflozin and other
prominent sodium-glucose co-transporter 2 (SGLT2) inhibitors, including canagliflozin,
dapagliflozin, and empagliflozin. It is intended for researchers, scientists, and drug
development professionals, offering an objective analysis based on available clinical trial and
meta-analysis data.

Mechanism of Action of SGLT2 Inhibitors

SGLT2 inhibitors, or gliflozins, represent a significant class of oral hypoglycemic agents for the
management of type 2 diabetes mellitus (T2DM).[1] Their primary mechanism is independent of
insulin, focusing on the kidneys.[1][2] These drugs selectively block the SGLT2 protein in the
proximal convoluted renal tubules, which is responsible for the reabsorption of approximately
90% of filtered glucose.[1][2][3] This inhibition leads to increased urinary glucose excretion
(glucosuria), thereby lowering blood glucose levels.[2][3] This mechanism also contributes to
weight loss due to caloric loss and a modest reduction in blood pressure.[3][4]

Beyond SGLT2 inhibition, some gliflozins may have off-target effects, such as interacting with
the Na+/H+ exchanger-3, which contributes to natriuresis.[5]
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Caption: Mechanism of SGLT2 inhibition by Henagliflozin and other gliflozins in the renal
tubule.

Comparative Safety Data

The safety of SGLT2 inhibitors has been evaluated extensively in numerous randomized
controlled trials (RCTs) and meta-analyses.[6][7][8] While they share common class effects,
some differences between individual drugs have been observed. The following tables
summarize quantitative data from a Bayesian network meta-analysis that included
Henagliflozin, among other SGLT2 inhibitors, as an add-on therapy to metformin.[9]

Table 1: Comparison of General and Serious Adverse Events (AEs & SAES)
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Odds Ratio SUCRA* . SUCRA*
. Odds Ratio .
(OR) vs. Ranking Ranking
Drug & (OR) vs.
Placebo for (Lowest (Lowest
Dosage . Placebo for .
Total AEs (95% Incidence of Incidence of
SAEs (95% CI)
Cl) AEs) SAEs)
Henagliflozin 5
1.95(0.83-4.58) 15% 0.69 (0.19-2.50) 28%
mg
Henagliflozin 10
2.68(1.17-6.13) 4% 1.01(0.32-3.19) 42%
mg
Canagliflozin 100
1.04 (0.71-1.53) 43% 0.92 (0.50-1.69) 48%
mg
Canagliflozin 300
1.10 (0.75-1.62) 38% 0.94 (0.51-1.74) 47%
mg
Dapagliflozin 5
1.14 (0.74-1.76) 33% 0.81 (0.42-1.55) 54%
mg
Dapagliflozin 10
1.09 (0.75-1.58) 39% 0.81(0.46-1.43) 54%
mg
Empagliflozin 10
0.90 (0.63-1.28) 58% 0.88 (0.50-1.54) 50%
mg
Empagliflozin 25
0.89 (0.63-1.26) 78% 0.99 (0.57-1.72) 44%

mg

*SUCRA (Surface Under the Cumulative Ranking curve) reflects the probability of a treatment
being the best option. A higher percentage indicates a more favorable safety profile (lower
incidence). Source: Adapted from a Bayesian network meta-analysis of 23 RCTs.[9]

Notably, 10 mg of Henagliflozin was associated with the highest incidence of total adverse
events among the compared treatments.[9] However, none of the included SGLT2 inhibitors
significantly increased the risk of serious adverse events (SAES).[9]

Table 2: Comparison of Genitourinary Infections
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Odds Ratio (OR) Odds Ratio (OR)

vs. Placebo for SUCRA* Ranking
. . vs. Placebo for
Drug & Dosage Urinary Tract (Lowest Incidence . .
. Genital Infections
Infections (UTIs) of UTIs)
(Gls) (95% CI)
(95% CiI)
Henagliflozin 5 mg 0.58 (0.17 - 1.96) 77% 2.51(0.40 - 15.7)
Henagliflozin 10 mg 0.58 (0.17 - 1.96) 7% 3.53 (0.64 - 19.5)
Canagliflozin 100 mg 1.28 (0.66 - 2.47) 32% 4.88 (1.93-12.3)
Canagliflozin 300 mg  1.23 (0.64 - 2.36) 35% 5.86 (2.34 - 14.7)
Dapagliflozin 5 mg 1.06 (0.51 - 2.22) 44% 6.55 (2.56 - 16.8)
Dapagliflozin 10 mg 1.15(0.61 - 2.16) 39% 6.51 (2.73 - 15.5)
Empagliflozin 10 mg 1.19 (0.66 - 2.14) 36% 10.3 (4.32 - 24.5)
Empagliflozin 25 mg 1.05 (0.59 - 1.86) 44% 8.85 (3.73 - 21.0)

*SUCRA (Surface Under the Cumulative Ranking curve) reflects the probability of a treatment
being the best option. A higher percentage indicates a more favorable safety profile (lower
incidence). Source: Adapted from a Bayesian network meta-analysis.[9]

An increased risk of genital mycotic infections is a known class effect of SGLT2 inhibitors,
attributed to glucosuria.[1][4][10] The risk of UTls is also a concern, with some analyses
showing an increased risk with dapagliflozin.[6] The meta-analysis cited here suggests
Henagliflozin has one of the most favorable profiles concerning UTIs, while canagliflozin
showed the highest risk.[9]

Table 3: Risk of Diabetic Ketoacidosis (DKA)

Diabetic ketoacidosis, including euglycemic DKA, is a rare but serious adverse event
associated with SGLT2 inhibitors.[11][12]
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Incidence | Hazard Study Context /
Drug . Source
Ratio (HR) Comparator
o Real-world data vs.
Canagliflozin HR: 3.58 o [13]
DPP-4 inhibitors
Incidence: 0.07% )
Pooled randomized
(100mg), 0.11% _ [12]
studies data
(300mg)
Might have a higher
) Network meta-
DKA risk than other ] ] [14]
] analysis ranking
SGLT2is
o Incidence: 0.3% vs. DECLARE-TIMI 58
Dapagliflozin ] [12]
0.1% (Placebo) trial
Real-world data vs.
HR: 1.86 - [13]
DPP-4 inhibitors
o Incidence: 0.2% vs. )
Empagliflozin EMPA-KIDNEY trial [12]
<0.1% (Placebo)
Real-world data vs.
HR: 2.52 o [13]
DPP-4 inhibitors
SGLT2 Inhibitors Real-world data vs.
HR: 2.85 [12][13]

(Class)

DPP-4 inhibitors

No significant
difference among
SGLT2is

Network meta-
analysis (T2DM)

[14]

While several studies have assessed the DKA risk for established gliflozins, specific

comparative data for Henagliflozin from large-scale trials is less available. One network meta-

analysis of trials in patients with T2DM found no significant difference in the risk of DKA

between SGLT2 inhibitors and placebo, though it acknowledged the low incidence of DKA

makes analysis difficult.[14] Another analysis of real-world data showed a nearly threefold
increased risk of DKA with SGLT2 inhibitors compared to DPP-4 inhibitors.[12][13]

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://www.mdedge.com/ecardiologynews/article/226214/diabetes/real-world-data-show-sglt2-inhibitors-diabetes-triple-dka
https://pmc.ncbi.nlm.nih.gov/articles/PMC11122992/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1145587/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11122992/
https://www.mdedge.com/ecardiologynews/article/226214/diabetes/real-world-data-show-sglt2-inhibitors-diabetes-triple-dka
https://pmc.ncbi.nlm.nih.gov/articles/PMC11122992/
https://www.mdedge.com/ecardiologynews/article/226214/diabetes/real-world-data-show-sglt2-inhibitors-diabetes-triple-dka
https://pmc.ncbi.nlm.nih.gov/articles/PMC11122992/
https://www.mdedge.com/ecardiologynews/article/226214/diabetes/real-world-data-show-sglt2-inhibitors-diabetes-triple-dka
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1145587/full
https://www.benchchem.com/product/b607935?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1145587/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11122992/
https://www.mdedge.com/ecardiologynews/article/226214/diabetes/real-world-data-show-sglt2-inhibitors-diabetes-triple-dka
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Table 4: Key Cardiovascular (CV) and Other Major Safety Outcomes

Major cardiovascular outcome trials (CVOTs) have been crucial in establishing the safety and,

in many cases, the benefits of SGLT2 inhibitors.[15]

Primary CV
. Other Notable
Drug Key Trial(s) Outcome . Source
Safety Signals
(MACE-3%)
Increased risk of
amputation (HR
Superiority: 1.97) and
o CANVAS Reduced risk vs.  fractures noted in
Canagliflozin [16]
Program placebo (HR CANVAS, though
0.86) not replicated in
other trials like
CREDENCE.
Non-inferiority:
No significant
reduction in
MACE-3. No increased risk
o DECLARE-TIMI o _
Dapagliflozin - Superiority for of amputation or [16]
composite of CV  fractures.
death or heart
failure
hospitalization.
Superiority:
Reduced risk vs. ) ]
No increased risk
o EMPA-REG placebo (HR )
Empagliflozin ] of amputation or [16][17]
OUTCOME 0.86), driven by a

38% reduction in
CV death.

fractures.

*MACE-3 is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal
stroke. Data on major cardiovascular outcomes for Henagliflozin from a dedicated CVOT is
not yet widely published in the same manner as the drugs listed above.
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Experimental Methodologies

The safety and efficacy data for SGLT2 inhibitors are primarily derived from multi-phase clinical
trials, with Phase 3 and Phase 4 studies providing the most robust safety information.[18][19]

Typical Clinical Trial Protocol for an SGLT2 Inhibitor:

o Study Design: Most are randomized, double-blind, placebo-controlled, or active-comparator-
controlled trials.[18][19]

o Patient Population: Inclusion criteria typically specify adults with T2DM, often with
inadequate glycemic control on existing therapies like metformin.[9] Large CVOTs
specifically enroll patients with established cardiovascular disease or multiple cardiovascular
risk factors.[16]

« Intervention: Patients are randomized to receive the investigational SGLT2 inhibitor (e.qg.,
Henagliflozin) at one or more doses, a placebo, or an active comparator (e.g., another class
of antidiabetic drug).

» Data Collection & Endpoints:
o Primary Efficacy Endpoints: Often change in HbAlc from baseline.

o Safety Endpoints: The primary focus for this guide. Data on all adverse events (AES),
serious adverse events (SAES), and AEs of special interest are meticulously collected.
These include, but are not limited to, hypoglycemia, urinary tract infections, genital mycotic
infections, events related to volume depletion (e.g., hypotension), and diabetic
ketoacidosis.[7][8]

o Cardiovascular Safety Endpoints: For CVOTs, the primary safety endpoint is typically non-
inferiority for MACE-3.[15]

 Statistical Analysis: Data are analyzed to compare the incidence rates of adverse events
between the treatment and control groups, often expressed as odds ratios (OR) or hazard
ratios (HR). Network meta-analyses are used to indirectly compare multiple drugs across
different trials.[6]
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Caption: Generalized workflow for a randomized controlled trial assessing SGLT2 inhibitor
safety.

Conclusion

Henagliflozin, a newer SGLT2 inhibitor, demonstrates a safety profile with many
characteristics common to the gliflozin class. The primary safety concerns for the class include
a significantly increased risk of genital mycotic infections.[1][20]

Based on available meta-analysis data, Henagliflozin appears to have a favorable profile
regarding the risk of urinary tract infections compared to some other SGLT2 inhibitors.[9]
However, the 10 mg dose was associated with a higher incidence of overall adverse events in
one analysis.[9]

Established SGLT2 inhibitors like empagliflozin and canagliflozin have demonstrated
cardiovascular benefits in high-risk patients, though canagliflozin was associated with an
increased risk of amputation in its initial landmark trial.[16] The long-term cardiovascular safety
and efficacy profile of Henagliflozin will be further clarified as data from dedicated large-scale,
long-term clinical trials become available. Continuous monitoring and patient education remain
critical for mitigating the known risks associated with this class of drugs.
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BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

